2-Amino-4-chlorobenzenethiol 2-Amino-4-chlorobenzenethiol 2-Amino-4-chlorobenzenethiol reacts with aromatic aldehydes and cyclohexanecarboxaldehyde to afford the corresponding thiazole and thiazoline derivatives. It undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite, [bmim][SeO2(OCH3)] to form the corresponding symmetrical disulfide.

Brand Name: Vulcanchem
CAS No.: 1004-00-8
VCID: VC21064953
InChI: InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
SMILES: C1=CC(=C(C=C1Cl)N)S
Molecular Formula: C6H6ClNS
Molecular Weight: 159.64 g/mol

2-Amino-4-chlorobenzenethiol

CAS No.: 1004-00-8

Cat. No.: VC21064953

Molecular Formula: C6H6ClNS

Molecular Weight: 159.64 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-chlorobenzenethiol - 1004-00-8

Specification

Description 2-Amino-4-chlorobenzenethiol reacts with aromatic aldehydes and cyclohexanecarboxaldehyde to afford the corresponding thiazole and thiazoline derivatives. It undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite, [bmim][SeO2(OCH3)] to form the corresponding symmetrical disulfide.

CAS No. 1004-00-8
Molecular Formula C6H6ClNS
Molecular Weight 159.64 g/mol
IUPAC Name 2-amino-4-chlorobenzenethiol
Standard InChI InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Standard InChI Key NGIRMPARLVGMPX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)N)S
Canonical SMILES C1=CC(=C(C=C1Cl)N)S

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